molecular formula C12H18O B11953377 3,3-Dimethyl-4-phenylbutan-2-ol CAS No. 67682-19-3

3,3-Dimethyl-4-phenylbutan-2-ol

Cat. No.: B11953377
CAS No.: 67682-19-3
M. Wt: 178.27 g/mol
InChI Key: IKPBBBOULQXHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4-phenylbutan-2-ol (CAS 67682-19-3) is an organic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . It is characterized by key physical properties including a density of approximately 0.957 g/cm³ and a high boiling point of 268.9°C at 760 mmHg . Its flash point is 107.4°C, indicating its classification for safe handling and storage . Researchers should note that this compound is classified as causing serious eye irritation (GHS Category 2), and appropriate personal protective equipment, including eye protection, is recommended when handling it . This chemical is intended for research and development purposes within industrial settings . It is strictly for professional use in a laboratory and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research reference only.

Properties

CAS No.

67682-19-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3,3-dimethyl-4-phenylbutan-2-ol

InChI

InChI=1S/C12H18O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3

InChI Key

IKPBBBOULQXHTE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)CC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method involves the oxidation of 3-benzyl-2,2-dimethylbutyraldehyde using a cobalt(III) salen complex [Co(3-Me-5-MeO-salen)] in acetonitrile under an inert atmosphere. Hydrogen peroxide (H₂O₂) serves as the terminal oxidant, facilitating the insertion of a hydroxyl group at the β-position of the aldehyde. The reaction proceeds in two stages:

  • Coordination phase : The aldehyde binds to the cobalt catalyst at -20°C, forming a transient metal-oxo intermediate.

  • Oxidation phase : H₂O₂ oxidizes the intermediate, yielding 3,3-dimethyl-4-phenylbutan-2-ol after 24 hours at 20°C.

Key advantages include moderate yields (75%) and high stereochemical control. However, the method requires rigorous exclusion of moisture and oxygen.

Alkylation-Reduction Sequence via Ester Intermediates

Step 1: Ester Alkylation with Phenethyl Bromide

Methyl 3,3-dimethylbutanoate is deprotonated with lithium diisopropylamide (LDA) at -78°C in THF, followed by alkylation with phenethyl bromide (1.2 equivalents). This step forms methyl 3,3-dimethyl-4-phenylbutanoate, which is isolated via acid-base extraction and solvent evaporation.

Critical Parameters:

  • Temperature : Alkylation proceeds efficiently below -70°C to minimize side reactions.

  • Stoichiometry : A 1.25:1 molar ratio of LDA to ester ensures complete deprotonation.

Step 2: LiAlH₄-Mediated Reduction

The ester intermediate is reduced with LiAlH₄ (2.0 equivalents) in refluxing THF for 2 hours. Quenching with aqueous NaOH and subsequent purification by flash chromatography yields this compound in 35–45% overall yield.

Limitations:

  • LiAlH₄ is moisture-sensitive and requires careful handling.

  • Competitive over-reduction or elimination may occur if temperature control is inadequate.

Grignard Reagent Addition to Ketone Precursors

Synthesis of 3,3-Dimethyl-4-phenylbutan-2-one

Phenylmagnesium bromide reacts with 3,3-dimethylbutan-2-one in dry diethyl ether, forming a tertiary alcohol intermediate. Acidic workup and oxidation with pyridinium chlorochromate (PCC) yield the corresponding ketone.

Ketone Reduction to Alcohol

Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄ in ethanol) converts the ketone to this compound. While this route offers flexibility, yields are highly dependent on the purity of the ketone precursor.

Comparative Analysis of Synthetic Routes

MethodCatalyst/ReagentSolventTemperature RangeYieldKey Advantages
Cobalt-catalyzed oxidationCo(3-Me-5-MeO-salen)Acetonitrile-20°C to 20°C75%High stereoselectivity
Alkylation-ReductionLDA, LiAlH₄THF-78°C to reflux35–45%Scalable for industrial production
Grignard-HydrogenationPd-C, NaBH₄Diethyl ether0°C to 25°C50–60%Compatibility with diverse ketone substrates

Challenges and Optimization Strategies

Byproduct Formation in Alkylation Steps

Competitive elimination reactions during alkylation can generate alkenes, particularly if the base strength or temperature is suboptimal. Using bulky bases like LDA and maintaining temperatures below -70°C suppresses these side reactions.

Catalyst Deactivation in Oxidative Methods

The cobalt salen catalyst is prone to degradation under prolonged oxidative conditions. Incremental addition of H₂O₂ and strict control of reaction pH (6–7) enhance catalyst longevity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-methyl-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl methyl ketone, while reduction could produce 3-benzyl-3-methylbutane .

Scientific Research Applications

3-Benzyl-3-methyl-2-butanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Benzyl-3-methyl-2-butanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the context and application .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
3,3-Dimethyl-4-phenylbutan-2-ol 67682-19-3 C₁₂H₁₈O 178.27 Secondary alcohol, phenyl Chiral synthesis
2-Methyl-4-phenyl-2-butanol 103-06-0 C₁₁H₁₆O 164.24 Tertiary alcohol, phenyl Fragrance industry
4-Phenyl-3-buten-2-ol 17488-65-2 C₁₀H₁₂O 148.20 Allylic alcohol, double bond Organic synthesis
2-(3-Chloro-4-fluorophenyl)butan-2-ol 1379366-86-5 C₁₀H₁₂ClFO 202.65 Halogenated phenyl Drug development
(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol 93748-50-6 C₁₂H₁₈O₃S 242.33 Sulfonyl, tertiary alcohol Vitamin D₂ synthesis

Research Findings and Trends

  • Reactivity : The saturated structure of this compound makes it less reactive in cycloadditions compared to its unsaturated counterpart, 4-phenyl-3-buten-2-ol .
  • Pharmaceutical Relevance : Sulfonylated and halogenated derivatives exhibit enhanced bioavailability and target specificity, driving their use in API intermediates .
  • Stereochemical Impact : The branching in this compound creates chiral centers, enabling enantioselective synthesis of complex molecules .

Q & A

Q. What are the recommended synthetic routes for 3,3-Dimethyl-4-phenylbutan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of tertiary alcohols like this compound typically involves Grignard or organometallic reactions. For example, a phenylmagnesium bromide reagent could react with a pre-functionalized ketone (e.g., 3,3-dimethylbutan-2-one) under anhydrous conditions. Temperature control (-10°C to 0°C) and slow reagent addition are critical to minimize side reactions like over-addition or enolization . Post-reaction quenching with ammonium chloride and purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane gradients) are standard steps. Yield optimization may require adjusting solvent polarity (e.g., THF vs. diethyl ether) and stoichiometric ratios .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with a Chiralpak® column) paired with polarimetry is effective for enantiomeric resolution. Nuclear Overhauser Effect (NOE) NMR experiments can determine spatial proximity of protons near the chiral center. For example, irradiating the hydroxyl proton may reveal NOE enhancements in adjacent methyl or phenyl groups, confirming spatial arrangement. Computational methods like Density Functional Theory (DFT) can predict stable conformers and compare experimental vs. calculated optical rotation values .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR will show distinct signals for the tertiary alcohol proton (δ ~1.5–2.0 ppm, broad), aromatic protons (δ ~7.2–7.4 ppm), and methyl groups (δ ~1.0–1.2 ppm). 13^{13}C NMR confirms quaternary carbons (C-2 and C-3) and aromatic carbons.
  • IR : A broad O-H stretch (~3200–3600 cm1^{-1}) and C-O stretch (~1050–1150 cm1^{-1}) confirm alcohol functionality.
  • MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) can verify the molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of H2_2O or phenyl groups) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution or elimination reactions?

  • Methodological Answer : The bulky 3,3-dimethyl groups create steric hindrance, favoring elimination (E2) over nucleophilic substitution (SN_\text{N}2). For example, treatment with concentrated H2_2SO4_4 may dehydrate the alcohol to form an alkene via a carbocation intermediate stabilized by the phenyl group. Kinetic studies under varying temperatures and acid strengths (e.g., HCl vs. H3_3PO4_4) can quantify activation parameters. Computational modeling (e.g., Gaussian) of transition states can visualize steric clashes and charge distribution .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variability. Researchers should:
  • Validate compound purity via HPLC (>98%) and elemental analysis.
  • Compare enantiomer-specific bioactivity using separated stereoisomers.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins, ensuring consistency across assay conditions (pH, temperature) .

Q. How can computational tools predict the environmental fate or toxicity of this compound?

  • Methodological Answer :
  • QSAR Models : Tools like EPI Suite predict biodegradation (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50_{50} for aquatic organisms).
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes or enzymes to assess bioaccumulation potential.
  • ADMET Prediction : Software like SwissADME estimates absorption, distribution, and cytochrome P450 interactions .

Key Considerations for Researchers

  • Safety : Follow IFRA guidelines for handling alcohols (e.g., PPE, ventilation) .
  • Data Validation : Cross-reference computational predictions with experimental data to resolve contradictions .
  • Stereochemical Purity : Use chiral auxiliaries or enzymatic resolution for enantioselective synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.